molecular formula C23H22N2O4 B2549829 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1105242-58-7

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2549829
CAS No.: 1105242-58-7
M. Wt: 390.439
InChI Key: BFVDNNVGOXDYQV-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, an isoxazole ring, and a phenoxyacetamide group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Isoxazole Ring Formation: The isoxazole ring is often formed via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.

    Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using various reagents such as palladium catalysts in a cross-coupling reaction.

    Introduction of Phenoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methylphenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-ethylphenoxy)acetamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide stands out due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15(2)16-7-9-19(10-8-16)27-14-23(26)24-13-18-12-22(29-25-18)21-11-17-5-3-4-6-20(17)28-21/h3-12,15H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDNNVGOXDYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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